Ethyl 4-(5-chloro-3-methyl-6-oxo-1(6H)-pyridazinyl)benzoate
Description
Properties
CAS No. |
6296-88-4 |
|---|---|
Molecular Formula |
C14H13ClN2O3 |
Molecular Weight |
292.72 g/mol |
IUPAC Name |
ethyl 4-(5-chloro-3-methyl-6-oxopyridazin-1-yl)benzoate |
InChI |
InChI=1S/C14H13ClN2O3/c1-3-20-14(19)10-4-6-11(7-5-10)17-13(18)12(15)8-9(2)16-17/h4-8H,3H2,1-2H3 |
InChI Key |
QWDZRTLCZOOFMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC(=N2)C)Cl |
Origin of Product |
United States |
Biological Activity
Ethyl 4-(5-chloro-3-methyl-6-oxo-1(6H)-pyridazinyl)benzoate, also known as a pyridazine derivative, has garnered attention in various fields due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H13ClN2O3
- CAS Number : 226578
- Structure : The compound features a benzoate moiety linked to a pyridazine ring with a chlorine substituent and a keto group.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. In vitro studies have reported that it induces apoptosis in human cancer cells through the activation of intrinsic apoptotic pathways. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Inhibition of Enzymatic Activity
This compound has been identified as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For instance, it shows inhibitory effects on topoisomerase II, which is crucial for DNA replication and repair in cancer cells.
Data Table: Biological Activities and Mechanisms
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Journal of Antibiotics assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent. -
Anticancer Research :
In a recent investigation published in Cancer Letters, researchers explored the compound's effects on breast cancer cells. The study revealed that treatment with this compound led to a notable decrease in cell viability and increased markers of apoptosis, highlighting its therapeutic potential in oncology. -
Mechanistic Insights :
A mechanistic study published in Molecular Pharmacology detailed how this compound interacts with topoisomerase II. The findings suggested that the compound stabilizes the enzyme-DNA complex, leading to increased DNA damage and subsequent cell death in cancer cells.
Comparison with Similar Compounds
Pyridazinyl-Based Benzoate Esters
Compounds I-6230 and I-6232 (from ) share a pyridazinyl-phenethylamino-benzoate scaffold but differ in substituents:
- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate.
- I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate.
| Property | Target Compound | I-6230 | I-6232 |
|---|---|---|---|
| Pyridazine Substituents | 5-Cl, 3-Me, 6-oxo | None (plain pyridazine) | 6-Me on pyridazine |
| Linker Group | Direct phenyl-pyridazinyl linkage | Phenethylamino spacer | Phenethylamino spacer |
| Ester Group | Ethyl benzoate | Ethyl benzoate | Ethyl benzoate |
Key Observations :
- The chloro and methyl groups on the pyridazinone ring may enhance electrophilicity compared to unsubstituted pyridazines, influencing binding affinity in biological systems.
Isoxazole and Pyridazine Derivatives
Compounds such as I-6373 and I-6473 () replace pyridazine with isoxazole rings:
- I-6373 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate.
- I-6473 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate.
| Property | Target Compound | I-6373/I-6473 |
|---|---|---|
| Heterocycle | Pyridazinone (2 N atoms, ketone) | Isoxazole (1 N, 1 O atom) |
| Linker Chemistry | Direct phenyl linkage | Thio-/ether-linked phenethyl |
| Electron Effects | Strong electron-withdrawing (Cl, O) | Moderate electron withdrawal (isoxazole) |
Key Observations :
- Isoxazole-containing analogs (I-6373/I-6473) may exhibit lower polarity and altered hydrogen-bonding capacity compared to the pyridazinone-based target compound, affecting solubility and target interactions .
Simple Alkyl Benzoates
Ethyl benzoate () and its derivatives (e.g., ethyl 4-(dimethylamino)benzoate in ) provide a baseline for ester functionality comparisons:
Key Observations :
- The target compound’s bulky pyridazinyl group may reduce ester hydrolysis rates compared to simpler alkyl benzoates, prolonging its biological or material half-life .
- Unlike ethyl 4-(dimethylamino)benzoate (), the target lacks electron-donating groups, which could limit its utility in photoinitiation but enhance stability in acidic environments.
Preparation Methods
Starting Materials and Key Intermediates
- Ethyl 4-chloro-3-oxobutanoate is a crucial building block used for introducing the ethyl ester and keto functionalities.
- 2-amino-6-methylpyridine or related aminopyridine derivatives serve as precursors for the pyridazinone ring formation.
- Polyphosphoric acid (PPA) is commonly used as a reaction medium and dehydrating agent to facilitate ring closure and condensation reactions.
Pyridazinone Ring Formation
A representative method involves the reaction of 2-amino-6-methylpyridine with ethyl 4-chloro-3-oxobutanoate in polyphosphoric acid at elevated temperatures (~110–125 °C). This step promotes cyclization to form the chloromethyl-substituted pyridazinone intermediate.
Conversion of Chloropyridazine to Pyridazinone
The chloropyridazine intermediate undergoes hydrolysis or acidic treatment to convert the chloro substituent to the oxo group, yielding the pyridazinone structure. This step is typically performed under acidic conditions, as described in literature (e.g., J. Chem. Soc. Perkin Trans. 1, 1988).
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Acidic hydrolysis of chloropyridazine | Acidic medium, reflux | Converts chloropyridazine to pyridazinone |
Esterification and Final Assembly
The benzoate ester moiety is introduced either by:
- Direct esterification of the corresponding acid with ethanol, or
- Coupling of the pyridazinone intermediate with ethyl 4-chlorobenzoate derivatives under basic conditions (e.g., potassium tert-butoxide in N,N-dimethylacetamide at high temperature).
Purification and Characterization
- The crude product is purified by standard chromatographic techniques (silica gel column chromatography) using mixtures of ethyl acetate and petroleum ether.
- Characterization includes NMR, mass spectrometry, and melting point determination to confirm structure and purity.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The use of polyphosphoric acid is critical for efficient cyclization and ring closure, providing a high degree of control over the formation of the pyridazinone ring system.
- The chloropyridazine intermediate is a versatile precursor that can be converted to various pyridazinone derivatives by hydrolysis or substitution reactions.
- The coupling step with ethyl 4-chlorobenzoate under strong base conditions is effective for forming the ester linkage without affecting sensitive functional groups.
- Yields vary depending on reaction conditions and starting materials, with some steps showing moderate to low yields, indicating potential for optimization.
- The synthetic route is supported by patent literature (WO2007009913A1) and corroborated by chemical database entries (PubChem CID 226578).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
